molecular formula C9H6BrFN2O B13595571 5-(4-Bromo-3-fluorophenyl)isoxazol-3-amine

5-(4-Bromo-3-fluorophenyl)isoxazol-3-amine

Cat. No.: B13595571
M. Wt: 257.06 g/mol
InChI Key: IMWCNVZGRNAAJS-UHFFFAOYSA-N
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Description

5-(4-Bromo-3-fluorophenyl)isoxazol-3-amine is a chemical compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a bromo and a fluoro substituent on the phenyl ring, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromo-3-fluorophenyl)isoxazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under mild conditions. This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free methods are also being explored to reduce costs and environmental impact .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The use of microwave-assisted synthesis has also been reported to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromo-3-fluorophenyl)isoxazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of functionalized isoxazoles, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

5-(4-Bromo-3-fluorophenyl)isoxazol-3-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(4-Bromo-3-fluorophenyl)isoxazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Properties

Molecular Formula

C9H6BrFN2O

Molecular Weight

257.06 g/mol

IUPAC Name

5-(4-bromo-3-fluorophenyl)-1,2-oxazol-3-amine

InChI

InChI=1S/C9H6BrFN2O/c10-6-2-1-5(3-7(6)11)8-4-9(12)13-14-8/h1-4H,(H2,12,13)

InChI Key

IMWCNVZGRNAAJS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=NO2)N)F)Br

Origin of Product

United States

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